molecular formula C18H20O3 B4812729 5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one

5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4812729
M. Wt: 284.3 g/mol
InChI Key: WVCZKSMYDUWBSV-UHFFFAOYSA-N
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Description

5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structure and properties This compound belongs to the furochromen family, which is characterized by a fused furan and chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the furochromen ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one is used in various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-butyl-3-methylfuro[3,2-g]chromen-7-one
  • 2,3,5,6-Tetramethyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

Compared to similar compounds, 5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Properties

IUPAC Name

5-butyl-2,3,9-trimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-5-6-7-13-8-16(19)21-18-11(3)17-14(9-15(13)18)10(2)12(4)20-17/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCZKSMYDUWBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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